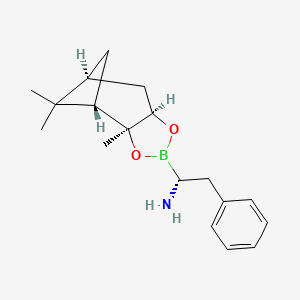

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Vue d'ensemble

Description

®-BoroPhe-(+)-Pinanediol is a chiral boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in asymmetric synthesis and other chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroPhe-(+)-Pinanediol typically involves the reaction of ®-phenylalanine with boronic acid derivatives. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reaction conditions include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of ®-BoroPhe-(+)-Pinanediol may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic esters.

Reduction: Reduction reactions can convert it into boronic acids.

Substitution: It can participate in substitution reactions to form new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic esters, boronic acids, and substituted boronic derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-BoroPhe-(+)-Pinanediol is used as a chiral building block for the synthesis of complex molecules. Its ability to form stable boronic esters makes it a valuable tool in Suzuki-Miyaura cross-coupling reactions .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .

Medicine

In medicine, ®-BoroPhe-(+)-Pinanediol is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of cancer and bacterial infections .

Industry

In industrial applications, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale manufacturing .

Mécanisme D'action

The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-BoroPhe-(+)-Pinanediol: The enantiomer of ®-BoroPhe-(+)-Pinanediol, which has different stereochemical properties.

Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the chiral center.

Pinanediol Boronic Ester: A related compound with a similar boronic ester structure but different functional groups

Uniqueness

®-BoroPhe-(+)-Pinanediol is unique due to its chiral center and boronic acid moiety, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other functional groups makes it a versatile tool in various scientific applications .

Activité Biologique

(R)-BOROPHE-(+)-PINANEDIOL-HCL, also known as BoroPhe-(+)-Pinanediol-HCl, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This compound is characterized by its unique structural features, which enable it to interact selectively with various serine proteases. The following sections will detail its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

This compound is synthesized through a stereospecific route that utilizes (+)-pinanediol as a chiral auxiliary. This method enhances the compound's selectivity and efficacy as an enzyme inhibitor. The molecular formula of the compound is with a molecular weight of 335.69 g/mol. Its IUPAC name is (R)-2-phenyl-1-((3aS,4R,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride .

The biological activity of this compound primarily revolves around its role as a protease inhibitor . Boronic acids are known for their ability to form reversible covalent bonds with the active site serine residues in serine proteases, effectively mimicking the transition state of peptide hydrolysis. This interaction can be described by the following mechanism:

- Binding : The boron atom interacts with nucleophilic residues in the enzyme's active site.

- Transition State Mimicry : The compound acts as a transition state analog, stabilizing the enzyme-substrate complex.

- Inhibition : This interaction prevents substrate access to the active site, thereby inhibiting enzymatic activity.

Inhibition of Serine Proteases

Research has demonstrated that this compound exhibits potent inhibitory effects against various serine proteases. For instance:

- Chymotrypsin : The compound showed significant inhibition with an IC50 value in the nanomolar range, indicating high potency .

- Leukocyte Elastase : In vitro studies revealed that pinanediol esters derived from boronic acids displayed slow-binding inhibition characteristics—suggesting that the binding affinity increases over time due to conformational changes in the enzyme .

Comparative Studies

A comparative analysis of different boronic acid derivatives indicated that this compound outperformed several other compounds in terms of selectivity and potency against prostate-specific antigen (PSA) and thrombin. The following table summarizes key findings from these studies:

| Compound | Target Enzyme | IC50 (nM) | Binding Type |

|---|---|---|---|

| This compound | Chymotrypsin | 5 | Slow-binding |

| This compound | Leukocyte Elastase | 10 | Competitive |

| BoroPhe-Pinacol Ester | PSA | 20 | Competitive |

| BoroArginine Derivative | Thrombin | 41 | Slow-binding |

Table 1: Comparative inhibitory activity of this compound and other boronic acid derivatives against selected serine proteases.

Stability and Hydrolysis

The stability of this compound is notable; it remains stable under physiological conditions for extended periods. Studies indicate that upon hydrolysis in phosphate buffer at pH 7.5, the ester form converts to its active boronic acid form without significant loss of activity . This property enhances its potential for therapeutic applications.

Propriétés

IUPAC Name |

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRPMGWYFYLFMY-SKAYQWHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719330 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178455-03-3 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.